molecular formula C21H28N4O3 B2577050 N-isopentyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900273-56-5

N-isopentyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2577050
CAS RN: 900273-56-5
M. Wt: 384.48
InChI Key: NBYPPRDTYNLADO-UHFFFAOYSA-N
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Description

“N-isopentyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Structural Analysis and Synthesis

Research on pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives often focuses on their synthesis and structural characterization. These compounds are synthesized through various chemical reactions, involving regiospecific alkylation, cyclization, and condensation processes. The structural assignment of these molecules is critical for understanding their chemical properties and potential biological activities. For example, Seela et al. (1984) synthesized isomeric N-methyl-7-deazaguanines, which are structurally related, to study their inhibitory activity on xanthine oxidase, demonstrating the importance of structural analysis in medicinal chemistry (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Biological Activity

Compounds within this class have been evaluated for various biological activities, including antifungal, antibacterial, and antiviral properties. These activities are of significant interest for developing new therapeutic agents. For instance, Hanafy (2011) explored the antifungal activity of new pyrido[2,3-d]pyrimidine derivatives, highlighting the potential of these compounds in treating fungal infections (Hanafy, 2011).

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(3-methylbutyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-14(2)8-9-22-20(26)17-13-16-19(24(17)11-6-12-28-4)23-18-15(3)7-5-10-25(18)21(16)27/h5,7,10,13-14H,6,8-9,11-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYPPRDTYNLADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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